S-Decyl p-toluenethiosulfonate
Description
S-Decyl p-toluenethiosulfonate is a thiosulfonate ester characterized by a decyl (C10) alkyl chain attached to the sulfur atom of a p-toluenesulfonylthio group. Its molecular formula is C₁₇H₂₈O₂S₂, with a molecular weight of 328 g/mol. Structurally, it consists of a hydrophobic decyl chain linked to a toluenesulfonylthio moiety, which confers both lipophilic and electrophilic properties. Thiosulfonates like this compound are widely used in organic synthesis as sulfenylating agents, facilitating the transfer of sulfur-containing groups to nucleophiles. Applications may include polymer modification, protection of reactive intermediates, or serving as alkylating agents in cross-coupling reactions.
Properties
CAS No. |
28519-33-7 |
|---|---|
Molecular Formula |
C17H28O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-decylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C17H28O2S2/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI Key |
BJWRHSVAOWXOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl p-toluenethiosulfonate typically involves the reaction of decyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Decyl p-toluenethiosulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of decyl sulfide derivatives.
Substitution: Generation of various substituted p-toluenethiosulfonates.
Scientific Research Applications
Chemistry: S-Decyl p-toluenethiosulfonate is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which S-Decyl p-toluenethiosulfonate exerts its effects depends on the specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares S-decyl p-toluenethiosulfonate with two analogs: S-octyl p-toluenethiosulfonate (shorter alkyl chain) and trimethylene bis(p-toluenethiosulfonate) (dimeric structure). Key differences in molecular structure, reactivity, and applications are highlighted.
Structural and Functional Differences
Data Table: Structural Comparison
Key Observations:
The shorter octyl chain in S-octyl p-toluenethiosulfonate may improve solubility in moderately polar solvents, influencing reaction kinetics in homogeneous systems .
Dimeric vs. Monomeric Structures: Trimethylene bis(p-toluenethiosulfonate) features two thiosulfonate groups connected by a propane linker. This structure enables dual reactivity, making it effective for protecting active methylene groups (e.g., in malonate esters) or crosslinking polymers . In contrast, monomeric analogs like this compound are better suited for single-site sulfenylation or alkylation.
Reactivity Trends:
- Electrophilicity : The toluenesulfonylthio group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). The decyl chain’s electron-donating effect may slightly reduce reactivity compared to shorter-chain analogs.
- Steric Effects : Longer alkyl chains (e.g., decyl) may hinder access to the electrophilic sulfur center, slowing reactions compared to S-octyl derivatives.
Application-Specific Differences:
Physicochemical Properties
Solubility and Stability:
- This compound: Low solubility in polar solvents (e.g., water, methanol) but miscible with hydrocarbons or chlorinated solvents.
- S-Octyl p-Toluenethiosulfonate : Moderate solubility in acetone or dichloromethane due to shorter chain .
- Trimethylene Bis(p-Toluenethiosulfonate): Limited solubility in most solvents, often requiring elevated temperatures for reactivity .
Thermal Stability:
- Thiosulfonates generally decompose at high temperatures (>150°C). The decyl analog’s stability may slightly exceed that of the octyl derivative due to stronger van der Waals interactions.
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